N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features a combination of a thiadiazole ring and an indole moiety. The presence of these two heterocyclic structures in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives through a condensation reaction, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to the bioactivity of the indole and thiadiazole moieties.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: It is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-indol-1-yl)acetamide: Similar structure but lacks the methoxy group on the indole ring.
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-chloro-1H-indol-1-yl)acetamide: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the indole ring in N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide enhances its electron-donating properties, potentially increasing its bioactivity and making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C17H20N4O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)15-19-20-16(24-15)18-14(22)10-21-8-7-11-9-12(23-4)5-6-13(11)21/h5-9H,10H2,1-4H3,(H,18,20,22) |
InChI Key |
KEUMHSMLFOOURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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